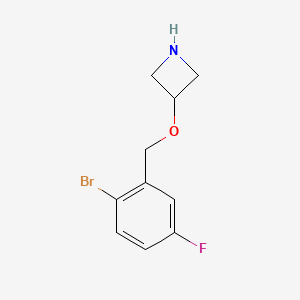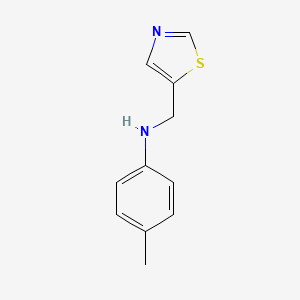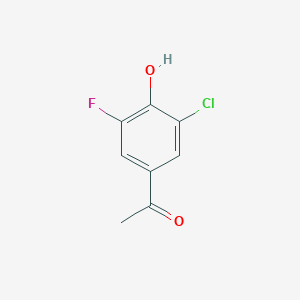![molecular formula C11H11NOS2 B13309949 2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine](/img/structure/B13309949.png)
2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine is an aromatic amine compound that features a thiophene ring structure. Thiophene derivatives are known for their significant roles in medicinal chemistry and material science due to their unique chemical properties and biological activities .
Vorbereitungsmethoden
The synthesis of 2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine typically involves several steps:
Formation of 2-thiophenecarbaldehyde: This is achieved by reacting thiophene with N,N-dimethylformamide (DMF).
Conversion to 2-thiopheneacetaldehyde: The 2-thiophenecarbaldehyde is then reacted with isopropyl chloroacetate.
Formation of 2-thiopheneacetaldehyde oxime: This is done by reacting the 2-thiopheneacetaldehyde with hydroxylamine hydrochloride.
Reduction to 2-thiopheneethylamine: Finally, the 2-thiopheneacetaldehyde oxime is reduced to yield 2-thiopheneethylamine
Analyse Chemischer Reaktionen
2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine has several applications in scientific research:
Biology and Medicine: Thiophene derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.
Industry: The compound is used in the production of corrosion inhibitors and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine involves its interaction with various molecular targets and pathways. For instance, thiophene derivatives can act as inhibitors of specific enzymes or receptors, leading to their therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine can be compared with other thiophene derivatives such as:
2-Thiopheneethylamine: This compound is similar in structure but lacks the carbonyl group at the 3-position of the thiophene ring.
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine: This derivative contains a trifluoromethyl group instead of a carbonyl group, which can significantly alter its chemical properties and biological activities.
Eigenschaften
Molekularformel |
C11H11NOS2 |
|---|---|
Molekulargewicht |
237.3 g/mol |
IUPAC-Name |
[5-(2-aminoethyl)thiophen-2-yl]-thiophen-3-ylmethanone |
InChI |
InChI=1S/C11H11NOS2/c12-5-3-9-1-2-10(15-9)11(13)8-4-6-14-7-8/h1-2,4,6-7H,3,5,12H2 |
InChI-Schlüssel |
YPUKAHUQNJXVSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC=C1C(=O)C2=CC=C(S2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


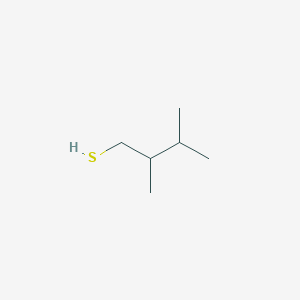
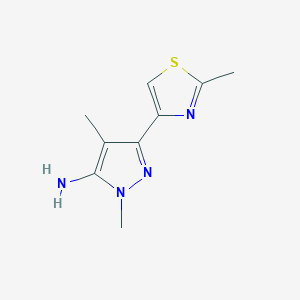


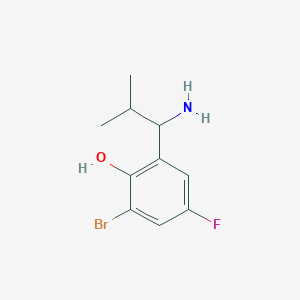
![5-Bromo-1-[(pyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13309911.png)
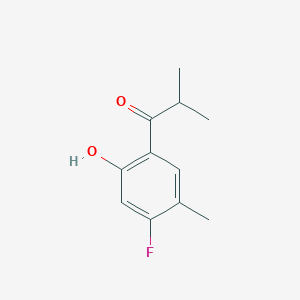
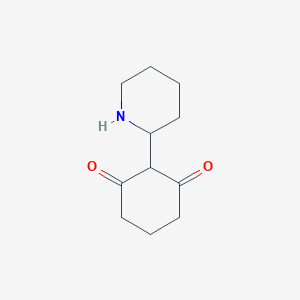

![4-bromo-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13309940.png)

